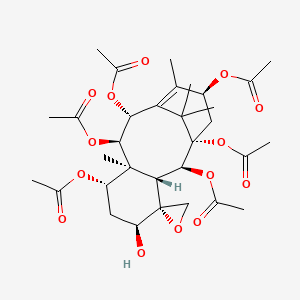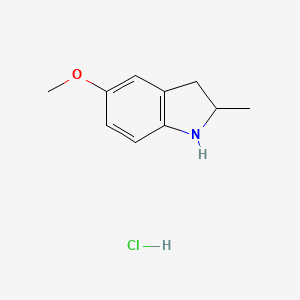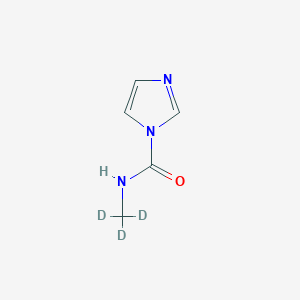
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate): is a complex organic compound that belongs to the family of acetylated sugars. This compound is characterized by the presence of multiple acetyl groups and an ethyl orthoacetate moiety, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) typically involves the acetylation of alpha-D-glucopyranose followed by the introduction of the ethyl orthoacetate group. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors and precise control systems to maintain the reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include deacetylated sugars, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) involves its interaction with specific molecular targets and pathways. The acetyl groups and ethyl orthoacetate moiety play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .
Comparación Con Compuestos Similares
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Comparison: 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) is unique due to the presence of the ethyl orthoacetate group, which imparts distinct chemical properties and reactivity compared to other acetylated sugars. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C16H24O10 |
|---|---|
Peso molecular |
376.36 g/mol |
Nombre IUPAC |
[(3aR,6R)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3/t11?,12-,13?,14?,15-,16?/m1/s1 |
Clave InChI |
ULBLUAFHNLHIND-QTLBSCIUSA-N |
SMILES isomérico |
CCOC1(O[C@@H]2C(O1)C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES canónico |
CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)



![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)



![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)


